molecular formula C21H25FN2O5S B11336325 N-(2,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336325
M. Wt: 436.5 g/mol
InChI Key: NGKDKXXYGMCDMG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a piperidine ring, a methanesulfonyl group, and both dimethoxy and fluorophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction, often using a dimethoxyphenyl halide and a suitable nucleophile.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced via a similar nucleophilic substitution reaction, using a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and dimethoxyphenyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders and inflammatory diseases.

    Biology: It is used in studies exploring its effects on cellular pathways and its potential as a modulator of specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, or it may act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-2-thiophenecarboxamide
  • N-(3,4-Dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
  • N-(3,4-Dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Uniqueness

N-(2,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a methanesulfonyl group, and both dimethoxy and fluorophenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C21H25FN2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O5S/c1-28-18-7-8-19(20(13-18)29-2)23-21(25)16-9-11-24(12-10-16)30(26,27)14-15-3-5-17(22)6-4-15/h3-8,13,16H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

NGKDKXXYGMCDMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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